molecular formula C19H18N2O3 B075054 Spiro[2H-1-benzopyran-2,2'-[2H]indole], 1',3'-dihydro-1',3',3'-trimethyl-6-nitro- CAS No. 1498-88-0

Spiro[2H-1-benzopyran-2,2'-[2H]indole], 1',3'-dihydro-1',3',3'-trimethyl-6-nitro-

Cat. No. B075054
CAS RN: 1498-88-0
M. Wt: 322.4 g/mol
InChI Key: PSXPTGAEJZYNFI-UHFFFAOYSA-N
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Description

The compound under discussion belongs to the class of photo-responsive spiropyran-based compounds, known for their ability to undergo reversible transformations between different forms upon exposure to light. This characteristic makes them of interest in various scientific and technological applications, such as materials science and molecular devices (Moniruzzaman et al., 2006).

Synthesis Analysis

Spiro[2H-1-benzopyran-2,2'-[2H]indole] compounds, including the 1',3',3'-trimethyl-6-nitro variant, are synthesized using conventional synthetic routes. For instance, the synthesis and structural investigation of related compounds have been carried out, providing insights into the synthetic methods and the structural features of the spiropyran-based materials (Moniruzzaman et al., 2006).

Molecular Structure Analysis

The molecular and crystal structures of spiropyran compounds have been extensively studied. X-ray crystallography and NMR spectroscopy are common techniques used for these analyses, revealing detailed information about the molecular configurations and the dynamic nature of the photochromic transformations (Aldoshin et al., 1981).

Chemical Reactions and Properties

Spiropyran compounds exhibit interesting chemical reactions, particularly their photochromic behavior, which involves reversible transformations between different molecular forms upon exposure to light. Studies have detailed the kinetics and mechanisms of these transformations, highlighting the impact of various factors such as solvent type and temperature on the rates of isomerization and the stability of the different forms (Nishimura et al., 1989).

Physical Properties Analysis

The physical properties of spiropyran compounds, including the 1',3',3'-trimethyl-6-nitro variant, have been investigated, with a focus on their photophysical characteristics. These studies provide insights into the absorption spectra, quantum yields, and other photophysical parameters that define the behavior of these compounds under different conditions (Holm et al., 2003).

Chemical Properties Analysis

The chemical properties of spiropyran compounds, such as reactivity, stability, and the effects of various substituents on their photochromic behavior, have been the subject of detailed studies. These investigations help in understanding the molecular basis of the photochromic transformations and the factors influencing the efficiency and reversibility of these processes (Zimmermann & Brede, 2003).

Scientific Research Applications

Antioxidant Activities of Spirocyclic Derivatives

Spirocyclic derivatives, including Spiro[2H-1-benzopyran-2,2'-[2H]indole] compounds, have been identified for their significant antioxidant activities. These compounds play a crucial role in medicinal chemistry due to their structural versatility and similarity to important pharmacophore centers. Their antioxidant properties are particularly important, as oxidative stress is implicated in numerous diseases including cancer, diabetes, and neurodegenerative diseases. Spirocyclic compounds like G14, C12, and D41 have shown promising results in various antioxidant tests such as DPPH, ABTS, and FRAP assays. These activities are attributed to the presence of oxygen atoms, phenolic compounds, and nitrogen-containing functional groups such as amine and amides in their structures (Acosta-Quiroga et al., 2021).

Synthesis and Applications of Spiropyran/Spirooxazine Compounds

Spiropyrans and spirooxazines are another category of spiro compounds that exhibit reversible transformations under different stimuli, leading to changes in color and physicochemical properties. These transformations make them suitable for the development of novel, multifunctional materials with applications in sensing, probing, and optical elements. The ring-opened merocyanine (MC) form of these compounds, in particular, has been extensively studied for its ability to form complexes with various particles and act as an energy acceptor in fluorescence resonance energy transfer (FRET) processes (Xia, Xie, & Zou, 2017).

Enzyme Inhibition by Pyranoid Spirosugars

Pyranoid spirofused sugar derivatives have been highlighted for their potential as enzymatic inhibitors, particularly targeting carbohydrate processing enzymes such as glycogen phosphorylase and sodium glucose co-transporter 2. These compounds have gained interest due to the rigidity conferred by the spirofused structure, which enhances their inhibitory activities. The synthesis and biological activities of these compounds have been extensively reviewed, indicating their importance in the development of treatments for various pathological states (La Ferla & D’Orazio, 2020).

Radical Scavenging by Chromones and Derivatives

Chromones and their derivatives, including Spiro[2H-1-benzopyran-2,2'-[2H]indole] compounds, are known for their antioxidant and radical scavenging activities. These compounds are present in a normal human diet and are associated with anti-inflammatory, antidiabetic, and anticancer activities. The structural features of chromones, such as the double bond, carbonyl group, and hydroxyl groups, are crucial for their radical scavenging activity. These properties suggest the potential of chromones and their derivatives in delaying or inhibiting cell impairment that leads to various diseases (Yadav, Parshad, Manchanda, & Sharma, 2014).

Safety And Hazards

The safety and hazards associated with this compound are not explicitly mentioned in the retrieved sources. It’s always recommended to handle chemicals with appropriate safety measures .

Future Directions

The future directions for this compound could involve further exploration of its photochromic properties and potential applications in various fields such as optoelectronics and biotechnology .

properties

IUPAC Name

1',3',3'-trimethyl-6-nitrospiro[chromene-2,2'-indole]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c1-18(2)15-6-4-5-7-16(15)20(3)19(18)11-10-13-12-14(21(22)23)8-9-17(13)24-19/h4-12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSXPTGAEJZYNFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2N(C13C=CC4=C(O3)C=CC(=C4)[N+](=O)[O-])C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70871845
Record name Spiro[2H-1-benzopyran-2,2'-[2H]indole], 1',3'-dihydro-1',3',3'-trimethyl-6-nitro-
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Molecular Weight

322.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Spiro[2H-1-benzopyran-2,2'-[2H]indole], 1',3'-dihydro-1',3',3'-trimethyl-6-nitro-

CAS RN

1498-88-0
Record name 1′,3′-Dihydro-1′,3′,3′-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2′-[2H]indole]
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1',3',3'-Trimethyl-6-nitroindolene-2-spiro-2-benzopyran
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Record name 1498-88-0
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Record name Spiro[2H-1-benzopyran-2,2'-[2H]indole], 1',3'-dihydro-1',3',3'-trimethyl-6-nitro-
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Record name Spiro[2H-1-benzopyran-2,2'-[2H]indole], 1',3'-dihydro-1',3',3'-trimethyl-6-nitro-
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Record name 1',3'-dihydro-1',3',3'-trimethyl-6-nitrospiro[2H-1-benzopyran-2,2'-[2H]indole]
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Spiro[2H-1-benzopyran-2,2'-[2H]indole], 1',3'-dihydro-1',3',3'-trimethyl-6-nitro-
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Spiro[2H-1-benzopyran-2,2'-[2H]indole], 1',3'-dihydro-1',3',3'-trimethyl-6-nitro-
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Spiro[2H-1-benzopyran-2,2'-[2H]indole], 1',3'-dihydro-1',3',3'-trimethyl-6-nitro-
Reactant of Route 4
Spiro[2H-1-benzopyran-2,2'-[2H]indole], 1',3'-dihydro-1',3',3'-trimethyl-6-nitro-
Reactant of Route 5
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Spiro[2H-1-benzopyran-2,2'-[2H]indole], 1',3'-dihydro-1',3',3'-trimethyl-6-nitro-
Reactant of Route 6
Spiro[2H-1-benzopyran-2,2'-[2H]indole], 1',3'-dihydro-1',3',3'-trimethyl-6-nitro-

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